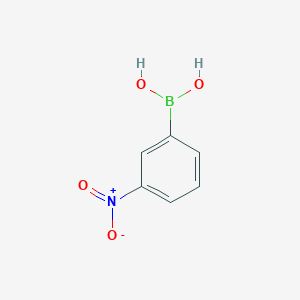
3-羟基喹啉-4-羧酸
描述
Synthesis Analysis
- Synthesis of Ethynyl-3-hydroxyquinoline-4-carboxylic Acids: A study by Maklakova et al. (2019) describes the first-time synthesis of 3-hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions. The synthesis was based on the Sonogashira cross-coupling and the Pfitzinger reaction, leading to physicochemical investigations of the newly synthesized structures (Maklakova et al., 2019).
Molecular Structure Analysis
- Structural Characterization of Hydroquinolines Derivatives: Filali Baba et al. (2019) conducted a study on hydroquinolines derivatives, which included 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. Their structural characterization involved spectroscopic NMR, IR, single crystal X-ray diffraction techniques, and Hirshfeld surface analysis (Filali Baba et al., 2019).
Chemical Reactions and Properties
- Chemical Reaction Mechanisms: Ukrainets et al. (2005) investigated the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines, leading to the formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides. The study proposed a mechanism for this chemical reaction, supported by various spectroscopic analyses (Ukrainets et al., 2005).
科学研究应用
Antioxidant Research
- Field : Biochemistry
- Application : 3-Hydroxyquinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their antioxidant activity .
- Methods : The compounds were synthesized and their antioxidant activity was evaluated using the ABTS assay method .
- Results : Compounds 14 and 21a,b showed good antioxidant activity, whereas the remaining compounds displayed mild to moderate activity .
Synthesis of Ethynyl Derivatives
- Field : Organic Chemistry
- Application : 3-Hydroxyquinoline-4-carboxylic acids containing an ethynyl moiety in the 6th and 8th positions were synthesized for the first time .
- Methods : The synthetic approach to these compounds was based on the Sonogashira cross-coupling and the Pfitzinger reaction .
- Results : The physicochemical properties of the newly synthesized structures were investigated .
Iron-Chelators for Neuroprotection
- Field : Neurology
- Application : 8-Hydroxyquinoline and many of its derivatives, including 3-Hydroxyquinoline-4-carboxylic acid, have been used as iron-chelators for neuroprotection .
- Methods : The compounds are used to bind and remove excess iron from the brain, which can help protect neurons from damage .
- Results : These compounds have shown promise in preclinical studies, but further research is needed to confirm their effectiveness .
Inhibitors of 2OG-Dependent Enzymes
- Field : Biochemistry
- Application : 3-Hydroxyquinoline-4-carboxylic acid derivatives have been used as inhibitors of 2OG-dependent enzymes .
- Methods : The compounds are used to inhibit the activity of these enzymes, which play a role in a variety of biological processes .
- Results : These inhibitors have shown potential in treating a variety of diseases, but more research is needed to confirm their effectiveness .
Antioxidant Activity Enhancement
- Field : Biochemistry
- Application : New starting synthons were designed and synthesized: 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids .
- Methods : Hybridization with several pharmacophoric moieties were achieved in order to explore the effect on enhancing the antioxidant activity .
- Results : The synthesized compounds showed enhanced antioxidant activity .
Synthesis of Bioactive Chalcone Derivatives
- Field : Organic Chemistry
- Application : 3-Hydroxyquinoline-4-carboxylic acid has been used in the synthesis of bioactive chalcone derivatives .
- Methods : The compounds were synthesized using various synthetic approaches .
- Results : The synthesized compounds have shown potential pharmacological activities .
Inhibitors of Fat Mass and Obesity Associated Protein (FTO)
- Field : Biochemistry
- Application : 5-Carboxy-8-hydroxyquinoline (IOX1), a derivative of 3-Hydroxyquinoline-4-carboxylic acid, has been used as an inhibitor of 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
- Methods : IOX1 was validated as a cell-active inhibitor via quantitative HTS of a collection of diverse compounds .
- Results : Although IOX1 suffers from low cell permeability, it represents a lead compound for further modifications and a good tool compound for studies investigating the roles of 2OG-dependent enzymes in epigenetic processes .
安全和危害
未来方向
属性
IUPAC Name |
3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNVEJDRXSFZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151989 | |
| Record name | Cinchoninic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline-4-carboxylic acid | |
CAS RN |
118-13-8 | |
| Record name | 3-Hydroxy-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycinchoninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxycinchoninic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QJT7K2GZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[G]chrysene](/img/structure/B86070.png)





![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)






